

A Comparative Crystallographic Analysis of 5-Chloro-7-azaindole Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Chloro-7-azaindole*

Cat. No.: *B1358554*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.^{[1][2][3]} The substitution of this core structure, such as with a chloro group at the 5-position, significantly influences the molecule's electronic properties, crystal packing, and ultimately its biological activity.^[4] Understanding the precise three-dimensional structure of these derivatives through X-ray crystallography is crucial for rational drug design and structure-activity relationship (SAR) studies.^[3]

This guide provides a comparative analysis of the single-crystal X-ray crystallography data for **5-Chloro-7-azaindole** (5Cl7AI) and two key derivatives: 4,5-dichloro-7-azaindole (4,5Cl7AI) and 5-hydroxy-7-azaindole (5OH7AI). The comparison highlights how different substituents on the 7-azaindole core modulate intermolecular interactions and crystal packing.^{[1][5]}

Comparison of Crystallographic Data

The crystallographic data reveals significant differences in the crystal packing and hydrogen bonding motifs of the three derivatives. While the halogenated derivatives form dimers or layered arrangements through N–H···N hydrogen bonds, the hydroxyl derivative forms a more complex three-dimensional network.^{[1][5]}

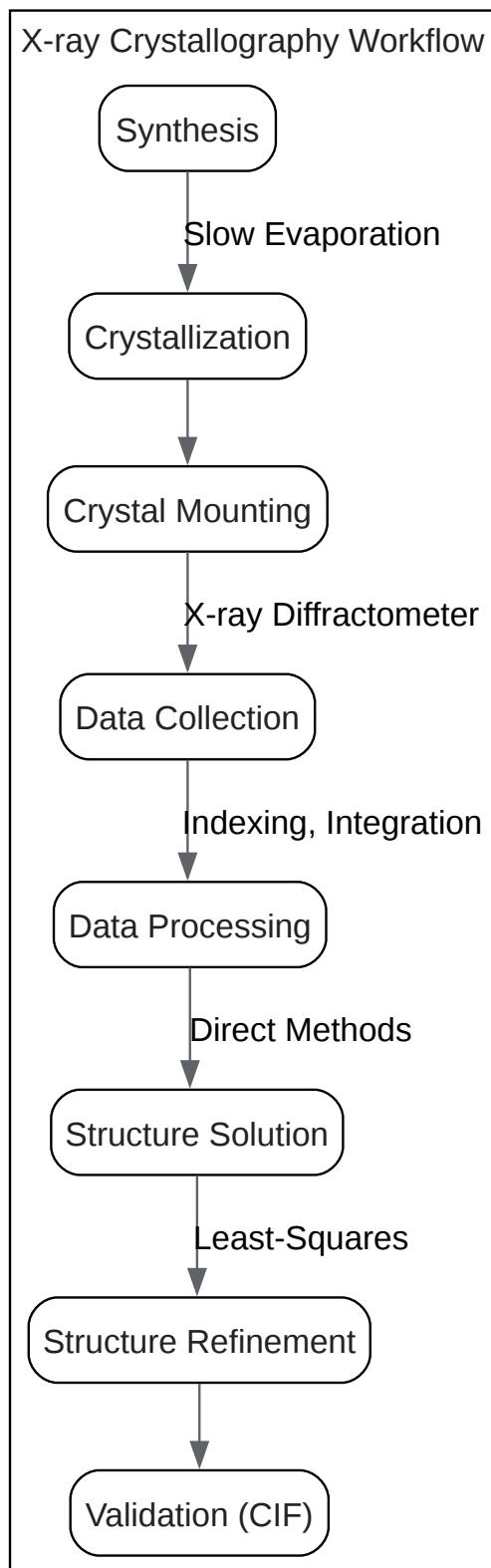
Parameter	5-Chloro-7-azaindole (5Cl7AI)	4,5-dichloro-7-azaindole (4,5Cl7AI)	5-hydroxy-7-azaindole (5OH7AI)
Formula	C ₇ H ₅ ClN ₂	C ₇ H ₄ Cl ₂ N ₂	C ₇ H ₆ N ₂ O
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ /n	Pca2 ₁
a (Å)	12.3438	8.852(3)	14.956(4)
b (Å)	3.8596	12.115(4)	5.253(2)
c (Å)	14.4698	14.885(5)	16.034(5)
α (°)	90	90	90
β (°)	100.74	105.78(3)	90
γ (°)	90	90	90
Volume (Å ³)	677.31	1534.5(9)	1260.6(7)
Z	4	8	8
Key H-Bond Motif	Centrosymmetric N—H···N dimers	Layered arrangements via N—H···N bonds	3D network via N—H···O and O—H···N bonds
C5—Cl Bond Length (Å)	~1.74	~1.72	N/A
C5—O Bond Length (Å)	N/A	N/A	~1.37

Data synthesized from crystallographic studies.[\[1\]](#)

Experimental Protocols

The determination of the crystal structures for these derivatives follows a standardized workflow.

Synthesis and Crystallization

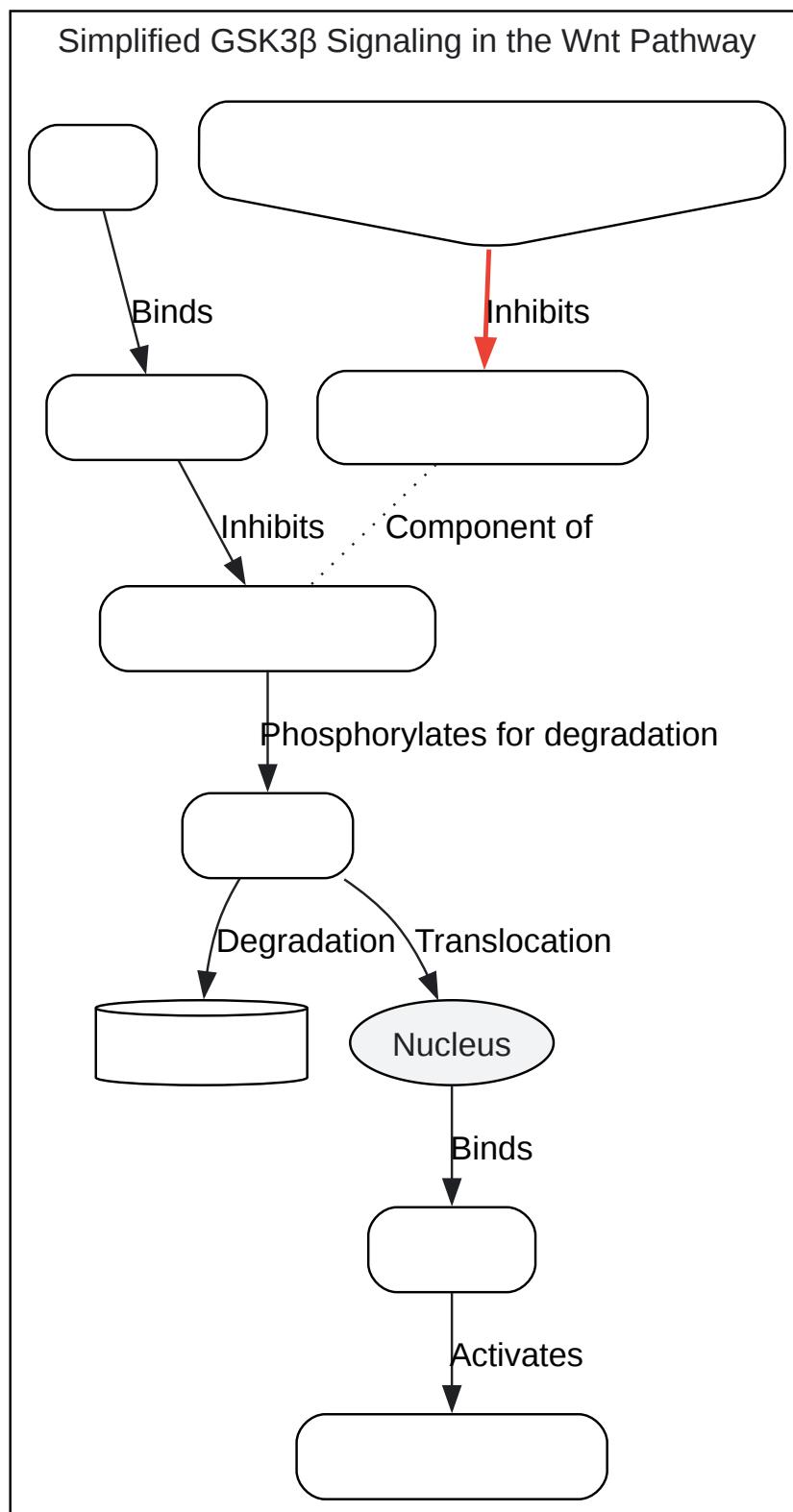

The compounds were synthesized according to established organic chemistry protocols. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the respective compound in a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile) at room temperature.

X-ray Diffraction Data Collection

A suitable single crystal of each compound was mounted on a diffractometer. Data for 5Cl7Al, for instance, was collected on an Oxford Diffraction Xcalibur diffractometer with an Atlas detector using graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$) at a temperature of 295 K. A multi-scan absorption correction was applied to the collected data.

Structure Solution and Refinement

The crystal structures were solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while those attached to nitrogen and oxygen were located from difference Fourier maps and refined freely. The software packages SHELXS and SHELXL are commonly used for structure solution and refinement.[\[6\]](#)


[Click to download full resolution via product page](#)

General workflow for small molecule X-ray crystallography.

Relevance to Kinase Inhibition

7-Azaindole derivatives are widely investigated as kinase inhibitors.[\[3\]](#)[\[7\]](#)[\[8\]](#) The 7-azaindole core acts as a hinge-binder, forming two crucial hydrogen bonds with the backbone of the kinase hinge region.[\[2\]](#) The substituents on the azaindole ring project into different pockets of the ATP-binding site, influencing potency and selectivity. For instance, some **5-chloro-7-azaindole** derivatives have been investigated as inhibitors of kinases like Cdc7, with their binding mode confirmed through co-crystallization with surrogate kinases such as GSK3 β .

Glycogen Synthase Kinase 3 β (GSK3 β) is a serine/threonine kinase involved in numerous signaling pathways, including the Wnt/ β -catenin pathway, which is critical in cell fate, proliferation, and tumorigenesis.[\[7\]](#) The inhibition of GSK3 β can lead to the stabilization of β -catenin, its translocation to the nucleus, and the subsequent transcription of target genes.

[Click to download full resolution via product page](#)

Inhibition of GSK3 β by a **5-Chloro-7-azaindole** derivative in the Wnt pathway.

The crystallographic data presented here provides the atomic-level detail necessary to design more potent and selective 7-azaindole-based kinase inhibitors. By understanding how substitutions alter crystal packing and intermolecular interactions, researchers can better predict the solid-state properties and fine-tune the molecular geometry for optimal target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 β : A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. GSK3 β : role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of 5-Chloro-7-azaindole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358554#x-ray-crystallography-analysis-of-5-chloro-7-azaindole-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com